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3-Ethyl-2-thioxo-4-oxazolidinone

Cat. No.: B083924
CAS No.: 10574-66-0
M. Wt: 145.18 g/mol
InChI Key: ZILKBTSQUZJHOI-UHFFFAOYSA-N
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Description

Overview of Oxazolidinone and Thioxo-oxazolidinone Heterocycles in Medicinal Chemistry

Oxazolidinones are a class of five-membered heterocyclic compounds that can exist in different isomeric forms, with the 2-oxazolidinone (B127357) isomer being the most extensively studied in drug discovery. rsc.org Their significance stems from their ability to act as bioisosteres for other chemical groups like carbamates and amides, offering improved metabolic stability. mdpi.com The oxazolidinone scaffold has been a fertile ground for the development of antibacterial agents, with numerous analogues being developed since the approval of Linezolid. rsc.orgukhsa.gov.uk Beyond their antibacterial prowess, oxazolidinone derivatives have shown promise in a variety of therapeutic areas, including as antituberculosis, anticancer, and anti-inflammatory agents. rsc.orgnih.gov

The introduction of a thioxo group, replacing a carbonyl oxygen with a sulfur atom, gives rise to thioxo-oxazolidinones. This modification can significantly alter the molecule's physicochemical properties and biological activity. Thioxo-oxazolidinone derivatives have been a subject of interest in their own right, with research pointing towards their potential as anticancer and anti-inflammatory agents.

Significance of the 2-Thioxo Moiety in Oxazolidinone Scaffolds

The replacement of the C2-carbonyl oxygen with a sulfur atom to form a 2-thioxo-4-oxazolidinone can have a profound impact on the molecule's properties. This substitution influences the electronic distribution within the ring and can affect the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Studies on related heterocyclic systems, such as thiazolidinones, which are bioisosteres of oxazolidinones, have shown that the thione group can be crucial for biological activity. acs.orgnih.gov In the context of oxazolidinones, the 2-thioxo moiety has been explored for its potential to modulate activity against various biological targets. For instance, the antibacterial activity of some 5-thiocarbonyl oxazolidinones has been shown to be significantly affected by the compound's lipophilicity, which is influenced by the thioxo group.

Furthermore, the 2-thioxo functionality can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. Research into 2-thioxo-4-thiazolidinones, close structural relatives, has revealed a wide array of pharmacological activities, including anticancer and anti-inflammatory effects, suggesting that the 2-thioxo moiety in the oxazolidinone scaffold could be a key determinant of therapeutic potential. nih.gov

Research Landscape and Gaps Pertaining to 3-Ethyl-2-thioxo-4-oxazolidinone

A comprehensive review of the scientific literature reveals a notable scarcity of research focused specifically on This compound . While the broader classes of oxazolidinones and even N-substituted 2-thioxo-4-oxazolidinones have been the subject of numerous studies, this particular ethyl-substituted derivative remains largely uncharacterized in terms of its biological activity.

The existing research on N-substituted 2-thioxo-4-oxazolidinones has primarily focused on derivatives with more complex substituents at the N3 position, often aromatic or heterocyclic rings, which have shown promising anticancer and anti-inflammatory activities.

Table 2: Examples of Research on N-Substituted 2-Thioxo-4-oxazolidinone Derivatives

N3-Substituent Biological Activity Investigated Key Findings
Various aryl and heteroaryl groups Anticancer Some derivatives showed potent antitumor effects in both solid and hematopoietic cancer cells. nih.gov

The absence of dedicated studies on this compound represents a significant research gap. The ethyl group, being a small and simple alkyl substituent, could provide a valuable baseline for understanding the structure-activity relationships (SAR) of N3-substituted 2-thioxo-4-oxazolidinones. Investigating its biological profile could offer insights into the minimal structural requirements for activity and serve as a starting point for the design of more complex and potent analogues. The current landscape, therefore, highlights an opportunity for future research to explore the synthesis and biological evaluation of this enigmatic compound and its potential derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2S B083924 3-Ethyl-2-thioxo-4-oxazolidinone CAS No. 10574-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one
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InChI

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-8-5(6)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILKBTSQUZJHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065128
Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Molecular Weight

145.18 g/mol
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CAS No.

10574-66-0
Record name 3-Ethyl-2-thioxo-4-oxazolidinone
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Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Record name 3-ethyl-2-thioxooxazolidin-4-one
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Synthetic Methodologies for 3 Ethyl 2 Thioxo 4 Oxazolidinone and Its Derivatives

Conventional Synthetic Routes to 2-Thioxo-4-oxazolidinones

Traditional methods for synthesizing 2-thioxo-4-oxazolidinones have been well-established, providing reliable pathways to these heterocyclic structures. These routes often involve multi-step sequences or the reaction of specific precursors to construct the desired oxazolidinone ring.

Reaction of 2-Hydroxycarboxylic Acid Esters with Carbon Disulfide and Subsequent Derivatization

Another established method involves the reaction of 2-hydroxycarboxylic acid esters with carbon disulfide. This approach leverages the reactivity of the hydroxyl and ester functionalities to build the heterocyclic ring. The reaction typically proceeds in the presence of a base, which facilitates the formation of a dithiocarbamate (B8719985) intermediate, followed by intramolecular cyclization to yield the 2-thioxo-4-oxazolidinone ring. Subsequent derivatization at the nitrogen atom can then be performed to introduce various substituents, such as the ethyl group in 3-ethyl-2-thioxo-4-oxazolidinone. The efficiency of this method can be influenced by the choice of base, solvent, and reaction conditions.

Synthesis from Isothiocyanates and α-Hydroxyisobutyrates or Thioglycolic Acid Ethyl Esters

The reaction of isothiocyanates with α-hydroxy acids or their ester derivatives provides a direct route to N-substituted 2-thioxo-4-oxazolidinones. For example, reacting an appropriate isothiocyanate with an α-hydroxyisobutyrate can lead to the formation of the 2-thioxo-4-oxazolidinone ring in a single step.

Similarly, the cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid (thioglycolic acid) in the presence of a base like triethylamine (B128534) in dioxane at reflux temperature has been reported to produce 2-thioxo-4-thiazolidinones, a closely related class of compounds. nih.gov This highlights the utility of isothiocyanates as key building blocks in the synthesis of such five-membered heterocyclic systems. nih.govnih.gov The reaction of phenyl isothiocyanate with anthranilic acid, for instance, yields 2-mercapto-3-phenylquinazolin-4(3H)-one, demonstrating the reactivity of isothiocyanates in forming heterocyclic structures. nih.gov

Advanced Synthetic Approaches

In recent years, a focus on developing more efficient, environmentally friendly, and rapid synthetic methods has led to the emergence of advanced approaches for the synthesis of 2-thioxo-4-oxazolidinones. These methods often offer significant advantages over conventional routes in terms of reaction times, yields, and procedural simplicity.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of 2-thioxo-oxazolidinone derivatives, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating methods. nih.gov For example, the microwave-assisted thionation of 3-substituted 4-imino-oxazolidin-2-ones using hydrogen sulfide (B99878) in a dichloromethane-pyridine mixture has been reported to afford 3-substituted 4-thioxo-oxazolidin-2-ones. researchgate.net The treatment of amino alcohols with carbon disulfide under microwave irradiation provides an efficient route to oxazolidine-2-thiones. nih.gov This method is valued for its efficiency and is considered an eco-friendly approach in organic synthesis. nih.gov

Starting MaterialReagentConditionsProductAdvantage
(S)-PhenylalaninolCarbon Disulfide, Triethylamine, DMSOMicrowave, 100°C, 60 min(S)-4-Benzyl-1,3-thiazolidine-2-thioneReduced reaction time, improved yield
(S)-ValinolCarbon Disulfide, Triethylamine, DMSOMicrowave, 110°C, 110 min(S)-4-Isopropyl-1,3-thiazolidine-2-thioneReduced reaction time, improved yield
3-Substituted 4-imino-oxazolidin-2-onesHydrogen Sulfide, Dichloromethane-PyridineMicrowave Irradiation3-Substituted 4-thioxo-oxazolidin-2-onesRapid Synthesis

One-Pot Reaction Strategies for 2-Thioxo-oxazolidinones

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Such strategies have been developed for the synthesis of 2-thioxo-oxazolidinones and related heterocycles. A notable example is the facile synthesis of glycosyl 1,3-oxazolidine-2-thiones from sugar azido (B1232118) alcohols. nih.gov This process utilizes a Staudinger reaction with triphenylphosphine (B44618) and carbon disulfide, proceeding through an isothiocyanate intermediate in a one-pot manner. nih.gov The selectivity of the reaction to form either the oxazolidine-2-thione or a thiazolidine-2-thione can be controlled by the stoichiometry of the reagents. nih.gov These one-pot methods streamline the synthetic process, making it a more attractive and sustainable approach for the preparation of these important heterocyclic compounds. google.com

ReactantsReagentsKey IntermediateProduct
Sugar Azido AlcoholsTriphenylphosphine, Carbon DisulfideIsothiocyanateGlycosyl 1,3-oxazolidine-2-thiones

Derivatization Strategies for Functionalization of the this compound Scaffold

The functionalization of the this compound core is crucial for modifying its properties and exploring its potential applications. Derivatization can be achieved at various positions of the heterocyclic ring.

The C5 position of the oxazolidinone ring is a common site for introducing structural diversity. The methylene (B1212753) group at this position is nucleophilic and can participate in various reactions. nih.gov

One of the most widely used methods for substitution at the C5 position is the Knoevenagel condensation with aldehydes or ketones. nih.gov This reaction leads to the formation of 5-ylidene derivatives. A variety of oxo-compounds, including isatins and anhydrides, have been successfully employed in this condensation. nih.gov

Furthermore, the introduction of an electron-withdrawing group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) group, can activate the C5 position for nucleophilic substitution. psu.edu This allows for the ring-opening of the oxazolidinethione, followed by the introduction of a new substituent. psu.edu

Table 2: Methods for Substitution at the 5-Position

Reaction TypeReagentsProduct TypeReference
Knoevenagel CondensationAldehydes, Ketones5-Ylidene derivatives nih.gov
Nucleophilic SubstitutionNucleophiles (e.g., thiophenol) on N-Boc activated ringRing-opened products psu.edu
HalogenationHalogens5-Halogen derivatives nih.gov

While the provided search results primarily focus on the synthesis and derivatization of the oxazolidinone ring itself, the modification of the N-ethyl group represents another potential avenue for functionalization. Standard organic chemistry transformations could be applied to a precursor where the ethyl group is replaced with a functionalized alkyl chain. For example, if the nitrogen substituent were a hydroxyethyl (B10761427) group, it could be further derivatized through esterification or etherification. Similarly, an aminoethyl substituent would allow for amide bond formation or other amine-based chemistries. The synthesis of N-substituted thiazolidine-2,4-diones has been reported, indicating that variation at the nitrogen position is a feasible strategy for creating diverse analogs. researchgate.net

Structural Elucidation and Conformational Analysis of 3 Ethyl 2 Thioxo 4 Oxazolidinone and Its Analogs

Spectroscopic Characterization Techniques

A combination of powerful spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is indispensable for the comprehensive analysis of 3-Ethyl-2-thioxo-4-oxazolidinone and its related compounds. Each technique provides unique and complementary information, which, when pieced together, allows for an unambiguous determination of the molecular structure and its finer details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assignment of this compound and its analogs. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals in the ¹H NMR spectrum provide a wealth of information about the number and types of protons and their neighboring atoms. For instance, the ethyl group at the N3 position typically exhibits a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.

Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon atoms in the molecule and their hybridization state. The carbonyl carbon (C=O) of the oxazolidinone ring and the thiocarbonyl carbon (C=S) resonate at distinct downfield chemical shifts, confirming the presence of these key functional groups.

In the case of chiral analogs, where a stereocenter is introduced, NMR spectroscopy, particularly with the use of chiral resolving agents, can be instrumental in determining the diastereomeric or enantiomeric excess. nih.gov The formation of diastereomeric derivatives can lead to the appearance of distinct sets of NMR signals for each diastereomer, allowing for their quantification. nih.gov The reduction of axially chiral N-(o-aryl)-5,5-dimethyl-2,4-oxazolidinediones, for example, yields axially chiral N-(o-aryl)-4-hydroxy-5,5-dimethyl-2-oxazolidinone enantiomers with a chiral center at C-4, a fact that is demonstrable through their ¹H and ¹³C NMR spectra. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Analogs

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃~1.3 (t, 3H, CH₃), ~4.0 (q, 2H, CH₂), ~4.5 (s, 2H, CH₂)~12.5 (CH₃), ~40.0 (NCH₂), ~70.0 (OCH₂), ~175.0 (C=O), ~190.0 (C=S)
Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CDCl₃9.15 (s, 1H, NH), 7.68 (s, 1H, NH), 6.70-6.89 (m, 3H, ArH), 5.09 (s, 1H, CH), 3.95 (q, 2H, OCH₂CH₃), 3.37 (s, 3H, CH₃), 2.24 (s, 3H, CH₃), 1.39 (t, 3H, OCH₂CH₃), 1.15 (t, 3H, OCH₂CH₃) rsc.org14.13, 14.77, 17.74, 53.55, 59.15, 63.93, 99.64, 112.3, 115.38, 118.45, 135.9, 146.13, 146.32, 147.84, 152.31, 165.47 rsc.org
Ethyl 6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate DMSO-d₆9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) rsc.org14.5, 18.2, 54.4, 59.6, 99.7, 126.7, 127.7, 128.5, 128.8, 145.3, 148.7, 152.6, 165.8 rsc.org

Note: The chemical shifts for this compound are approximate and can vary based on the solvent and experimental conditions.

The 2-thioxo-4-oxazolidinone ring system and its derivatives can exhibit dynamic processes, such as restricted rotation around single bonds, which can be studied using variable-temperature NMR (Dynamic NMR). researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, from sharp peaks at slow exchange rates to broadened signals and eventual coalescence at higher temperatures. researchgate.net

This phenomenon allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. For example, in N-substituted analogs, the rotation around the N-aryl or N-alkyl bond can be hindered, leading to the observation of distinct conformers at low temperatures. The free energy of activation for such processes can provide valuable insights into the steric and electronic effects governing the conformational preferences of these molecules. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons. This is particularly useful for elucidating the stereostructure and preferred conformation of this compound analogs. mdpi.com By observing cross-peaks between protons that are close in space, even if they are not directly bonded, it is possible to determine the relative orientation of substituents on the heterocyclic ring. researchgate.net

For instance, in substituted oxazolidinones, NOESY experiments can help to distinguish between syn and anti isomers by identifying key NOE correlations between protons on the ring and its substituents. researchgate.net This information is crucial for understanding the three-dimensional structure of the molecule, which in turn influences its biological activity and physical properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. pressbooks.pub The IR spectrum of this compound and its analogs displays characteristic absorption bands corresponding to the vibrations of specific bonds. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound and Analogs

Functional GroupAbsorption Range (cm⁻¹)Description
C=O (Carbonyl) 1700-1780Strong, sharp absorption, characteristic of the oxazolidinone ring. pressbooks.pub
C=S (Thiocarbonyl) 1200-1300Moderate to strong absorption.
C-N (Amine) 1000-1350Stretching vibration.
C-O (Ether) 1000-1300Stretching vibration within the oxazolidinone ring. libretexts.org
C-H (Alkyl) 2850-3000Stretching vibrations of the ethyl group and methylene group in the ring. libretexts.org

For example, the IR spectrum of ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows characteristic peaks at 3417 cm⁻¹ (O-H), 2985 cm⁻¹ (C-H), and 1704 cm⁻¹ (C=O). rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. whitman.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) will correspond to its molecular weight.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and fragment ions. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint and can be used to deduce the structure of the molecule. researchgate.net The fragmentation of 2-thioxo-4-oxazolidinone derivatives often involves the cleavage of the heterocyclic ring and the loss of small neutral molecules such as CO, CS, or ethene. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. semanticscholar.orgsapub.org For instance, in some thiazolidinone derivatives, the loss of an ethyl radical followed by an oxygen radical is a common fragmentation pathway. sapub.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a compound in its solid crystalline state. This technique provides invaluable insights into molecular geometry, bond lengths, bond angles, and the spatial organization of molecules within the crystal lattice.

The solid-state structure of analogs of this compound, such as 4-ethyl-1,3-oxazolidine-2-thione, has been elucidated using single-crystal X-ray diffraction. bibliomed.org Such analyses reveal critical details about the molecule's conformation. For instance, in the case of 4-ethyl-1,3-oxazolidine-2-thione, the compound crystallizes in the monoclinic system, specifically in the P21/c space group, with four molecules occupying the unit cell. bibliomed.org

The oxazolidine (B1195125) ring in these structures typically adopts a specific conformation, often an envelope or twisted form, to minimize steric strain. The precise conformation is dictated by the nature and position of its substituents. The ethyl group's orientation relative to the heterocyclic ring is a key conformational feature.

Crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. In the crystal structure of 4-ethyl-1,3-oxazolidine-2-thione, molecules are organized into specific patterns, primarily driven by the formation of intermolecular hydrogen bonds. bibliomed.org This ordered arrangement influences the physical properties of the solid material, including its melting point and solubility.

Table 1: Crystallographic Data for 4-Ethyl-1,3-oxazolidine-2-thione

Parameter Value
Chemical Formula C₅H₉NOS
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.4988(17)
b (Å) 10.2300(15)
c (Å) 7.5192(19)
β (°) 96.8299(11)
Molecules per unit cell (Z) 4

Data sourced from a study on 4-ethyl-1,3-oxazolidine-2-thione. bibliomed.org

The stability of a crystal lattice is heavily dependent on a network of non-covalent intermolecular interactions. cambridgemedchemconsulting.com In thioamide-containing heterocycles like 4-ethyl-1,3-oxazolidine-2-thione, hydrogen bonding is a dominant force in dictating the crystal packing. bibliomed.org

The thioamide moiety (-NH-C=S) is an excellent hydrogen bond donor (the N-H group) and acceptor (the sulfur atom). X-ray diffraction studies have shown that in the crystal of 4-ethyl-1,3-oxazolidine-2-thione, pairs of enantiomeric (R)- and (S)-molecules are linked by intermolecular N-H···S hydrogen bonds. bibliomed.org This specific interaction forms a centrosymmetric dimer, which can be described by an R²₂(8) graph-set motif. bibliomed.org This notation indicates a ring pattern formed by two donor and two acceptor atoms, encompassing a total of eight atoms.

Table 2: Hydrogen Bond Geometry for 4-Ethyl-1,3-oxazolidine-2-thione

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1-H···S1 - - 3.3593(14) 177.0(15)

Data reflects the key intermolecular hydrogen bond forming a dimeric structure in the crystal lattice of the analog. bibliomed.org

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For chiral compounds like this compound, which can exist as non-superimposable mirror images (enantiomers), specialized chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of pharmaceutical compounds. nih.gov A standard HPLC setup can effectively separate the target compound from impurities generated during synthesis or degradation. sielc.com For a compound like this compound, a reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

When dealing with enantiomers, standard HPLC is insufficient as enantiomers have identical physical properties in a non-chiral environment. Chiral HPLC is the technique of choice for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture. heraldopenaccess.usnih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. The differing interactions between the enantiomers of the analyte and the CSP lead to different retention times, allowing for their separation. mdpi.comrasayanjournal.co.in Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral column. orientjchem.org The determination of enantiomeric excess is critical, as different enantiomers of a drug can have vastly different pharmacological effects. mdpi.com

Table 3: Example HPLC Conditions for Analysis of a Related Oxazolidinone Analog

Parameter Condition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Ethanol / Formic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or 290 nm)
Column Temperature 30-35 °C

These conditions are illustrative and based on methods developed for structurally related chiral compounds. nih.govmdpi.comrasayanjournal.co.in

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For derivatives of this compound, GC-MS can be used to identify components in a reaction mixture, detect trace impurities, and elucidate the structure of unknown byproducts. semanticscholar.org

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum is a molecular fingerprint that can be used for identification by comparing it to spectral libraries. For complex mixtures containing multiple oxazolidinone derivatives or related compounds, GC-MS provides both retention time data and mass spectral data for each component, enabling comprehensive mixture analysis. semanticscholar.org

Computational Chemistry and Molecular Modeling Studies of 3 Ethyl 2 Thioxo 4 Oxazolidinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to study molecular systems. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

For molecules similar to 3-Ethyl-2-thioxo-4-oxazolidinone, such as other oxazolidinone and thiazolidinone derivatives, DFT calculations with the B3LYP functional and a 6-311G++(d,p) or similar basis set are commonly employed to optimize the molecular geometry and calculate various electronic properties. scilit.comnih.govnih.govresearchgate.net These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

A key aspect of these calculations is the determination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally implies higher reactivity. For related thiazolidine-2,4-dione derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their electronic activity. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Related Thiazolidine-2,4-dione Derivative

PropertyCalculated Value
HOMO Energy-0.2676 a.u.
LUMO Energy-0.0343 a.u.
Energy Gap (ΔE)0.2333 a.u.
Dipole Moment1.1715 D

Data is for 3-methyl-thiazolidine-2,4-dione and is intended for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values.

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas with a higher electron density, which are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential.

For heterocyclic compounds, MEP maps can identify the most reactive sites. For instance, in studies of other oxazolidinone derivatives, MEP analysis has been used to highlight the electron-rich regions around carbonyl oxygen atoms, suggesting them as likely sites for electrophilic interaction. nih.govresearchgate.net In the case of this compound, an MEP map would likely show negative potential around the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively, and positive potential near the hydrogen atoms of the ethyl group.

Topological Analysis of Electron Density (QTAIM) for Intermolecular Interactions

QTAIM analysis involves identifying bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of interactions. For instance, the presence of a BCP between two atoms is indicative of a chemical bond. For non-covalent interactions like hydrogen bonds and van der Waals forces, the values of ρ and ∇²ρ at the BCP are significantly smaller than for covalent bonds. This analysis is crucial for understanding the crystal packing and solid-state behavior of molecules, which is influenced by a network of intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the interactions between a ligand and its biological target.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into the binding site of a protein.

Prediction of Physicochemical Parameters (e.g., pKa, Hydrogen Bond Energy) from Computational Models

Computational models are increasingly used to predict important physicochemical properties of molecules, which are critical for their behavior in biological systems and for their use in chemical synthesis.

The pKa of a molecule, which describes its acidity, is a crucial parameter influencing its solubility, permeability, and interaction with biological targets. mdpi.com While experimental determination is the gold standard, computational methods can provide reliable predictions, especially for large numbers of compounds. These methods often involve calculating the Gibbs free energy change of the deprotonation reaction using quantum chemical methods, often in combination with a continuum solvation model to account for the effect of the solvent.

Hydrogen bond energy is another vital parameter that can be estimated using computational models. The strength of hydrogen bonds plays a key role in molecular recognition, crystal packing, and the stability of ligand-protein complexes. Computational approaches to estimate hydrogen bond energies range from simple geometric criteria to more sophisticated quantum chemical calculations on model systems. By analyzing the geometry and electron density of a hydrogen-bonded dimer, it is possible to obtain a quantitative measure of the interaction strength.

While specific computational predictions of the pKa and hydrogen bond energies for this compound were not found in the searched literature, the established computational methodologies are readily applicable to this compound and would provide valuable data for understanding its chemical and biological properties.

Structure Activity Relationship Sar Studies of 3 Ethyl 2 Thioxo 4 Oxazolidinone Derivatives

Impact of Substituent Variations on Biological Activity

The presence of a thiocarbonyl group at the 2-position of the oxazolidinone ring, as seen in 3-ethyl-2-thioxo-4-oxazolidinone, can significantly influence its biological activity compared to its corresponding 2-oxo analog (2,4-oxazolidinedione). While both scaffolds have been investigated for their therapeutic potential, the sulfur substitution can alter the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

A study on oxazolidinone antibacterial agents revealed that the replacement of the carbonyl oxygen (=O) with a thiocarbonyl sulfur (=S) at the 5-position of the side chain enhanced in vitro antibacterial activity nih.gov. Specifically, a derivative with a 5-thiourea group showed 4-8 times stronger in vitro activity than linezolid, a well-known oxazolidinone antibiotic nih.gov. This suggests that the thioxo functional group can be a key contributor to the biological activity of this class of compounds.

In the context of agricultural fungicides, both 2-thioxo-4-oxazolidinones and 2,4-oxazolidinediones have been explored, indicating that both scaffolds are of interest for developing biologically active compounds acs.org. The specific advantages of one over the other likely depend on the target organism and the desired biological effect.

The substituent at the N-3 position of the 2-thioxo-4-oxazolidinone ring plays a pivotal role in determining the compound's physicochemical properties and, consequently, its biological activity. The ethyl group in this compound is a simple alkyl substituent that can influence the molecule's solubility and interactions with its biological target.

SAR studies on related 4-thiazolidinone (B1220212) derivatives have shown that the nature of the substituent at the N-3 position is important for anticancer activity nih.govsemanticscholar.org. For instance, derivatives with carboxylic acid residues or a p-hydroxyphenyl substituent at this position have demonstrated significant cytotoxic effects semanticscholar.org. This highlights the potential for tuning the biological activity by modifying the N-3 substituent.

Furthermore, it has been noted that alkyl substitution at the nitrogen atom of the thiazolidin-4-one ring can lower the melting point of the compounds, which may correlate with changes in solubility and bioavailability nih.gov. While aryl or higher alkyl group substitutions can decrease water solubility, these modifications can also enhance interactions with hydrophobic pockets in target proteins nih.gov.

The following table summarizes the impact of N-3 substitutions on the properties of related heterocyclic compounds:

N-3 SubstituentObserved EffectReference
Alkyl GroupLowered melting point nih.gov
Carboxylic Acid ResidueEnhanced anticancer activity semanticscholar.org
p-HydroxyphenylEnhanced anticancer activity semanticscholar.org
Aryl or Higher Alkyl GroupDecreased water solubility nih.gov

The 5-position of the 2-thioxo-4-oxazolidinone ring is a common site for chemical modification to generate derivatives with diverse and improved biological activities. The introduction of various substituents at this position can significantly impact the molecule's interaction with biological targets, leading to enhanced potency and selectivity.

For instance, the synthesis of 5-arylidene-2-thioxo-4-thiazolidinones has been a successful strategy for developing new antimicrobial agents researchgate.netnih.gov. These compounds, which feature an aryl group attached to the 5-position via a double bond, have shown activity against a range of microorganisms nih.gov. Similarly, the introduction of a 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene] moiety has resulted in 4-thiazolidinone derivatives with significant anticancer activity nih.govsemanticscholar.org.

A SAR study on oxazolidinone antibacterial agents demonstrated that the conversion of the 5-acetylaminomethyl moiety into other functional groups greatly affected the antibacterial activity nih.gov. This underscores the critical role of the 5-substituent in defining the biological profile of these compounds.

The following table provides examples of functionalization at the 5-position and their associated biological activities in related heterocyclic systems:

5-Position FunctionalizationAssociated Biological ActivityReference
Arylidene groupAntimicrobial nih.gov
2-Chloro-3-(4-nitrophenyl)-2-propenylideneAnticancer nih.govsemanticscholar.org
Thiourea groupEnhanced antibacterial activity nih.gov

Mechanism of Action Studies in Biological Systems

Understanding the mechanism of action of this compound derivatives at the molecular level is essential for their development as therapeutic agents. These studies often involve identifying their biological targets and elucidating the specific molecular interactions that lead to a biological response.

Derivatives of the 2-thioxo-4-oxazolidinone scaffold have been shown to interact with a variety of biological targets, leading to a broad range of pharmacological effects. These targets often include enzymes and proteins that play critical roles in disease pathogenesis.

One important class of targets for these compounds is the B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of apoptosis (programmed cell death) nih.govnih.gov. Inhibition of anti-apoptotic Bcl-2 proteins can promote cancer cell death, and several 2-thioxo-4-thiazolidinone derivatives have been designed and synthesized as Bcl-2 inhibitors nih.govnih.gov.

Kinases are another major class of enzymes targeted by 2-thioxo-4-oxazolidinone derivatives. For example, derivatives of 3-ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one have been investigated as inhibitors of c-KIT tyrosine kinase, a receptor tyrosine kinase implicated in some cancers indexcopernicus.comsamipubco.com.

Furthermore, 2-(thienothiazolylimino)-1,3-thiazolidin-4-one derivatives have been found to inhibit the cell division cycle 25A (CDC25A) phosphatase, an enzyme involved in cell cycle progression and a target for anticancer drug development nih.gov.

The following table summarizes some of the known biological targets of 2-thioxo-4-oxazolidinone and related derivatives:

Biological TargetTherapeutic AreaReference
Bcl-2 ProteinsCancer nih.govnih.gov
c-KIT Tyrosine KinaseCancer indexcopernicus.comsamipubco.com
CDC25A PhosphataseCancer nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex samipubco.com. This method is widely used in drug design to understand the binding mode of a ligand (e.g., a this compound derivative) within the active site of a biological target.

Molecular docking studies of 3-ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one derivatives with the c-KIT tyrosine kinase target protein (PDB ID: 1T46) have provided insights into their binding interactions indexcopernicus.comsamipubco.com. These studies have shown that the synthesized molecules can fit into the binding pocket of the protein and form favorable interactions, suggesting their potential as kinase inhibitors indexcopernicus.com.

In another study, molecular docking was used to investigate the binding of 2-thioxoimidazolidin-4-one derivatives to the PI3K/AKT signaling pathway proteins, which are implicated in cancer nih.gov. The docking results indicated that these compounds could act as inhibitors of this pathway, which was consistent with experimental findings nih.gov.

The analysis of docking results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding affinity of the ligand to its target. This information is invaluable for the optimization of lead compounds to improve their potency and selectivity.

Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle, Gene Expression)

Derivatives of this compound, a class of compounds belonging to the rhodanine family, have been investigated for their ability to modulate key cellular pathways involved in cancer progression, such as apoptosis, cell cycle, and gene expression.

Apoptosis Induction:

Research has demonstrated that certain this compound derivatives are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. One notable example is 5-benzylidene-3-ethyl-rhodanine, which has been shown to activate apoptotic pathways and induce cell death in leukemic cells nih.gov.

Further studies on related rhodanine derivatives have provided deeper insights into the molecular mechanisms of apoptosis induction. For instance, a series of N-rhodanine glycoside derivatives were found to significantly increase the rate of apoptotic cell death in HepG2 liver cancer cells. This pro-apoptotic activity was associated with the upregulation of key apoptosis-mediating genes. Specifically, the expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax was increased. Concurrently, the expression of the anti-apoptotic gene Bcl-2 was downregulated. Furthermore, these derivatives were observed to activate the caspase cascade, evidenced by the increased expression of caspase-3, caspase-8, and caspase-9 acs.org. The activation of these caspases is a hallmark of apoptosis, leading to the execution of the cell death program.

The pro-apoptotic activity of these compounds is a significant area of interest in the development of novel anticancer agents. The ability to selectively trigger apoptosis in cancer cells is a desirable characteristic for chemotherapeutic drugs.

Cell Cycle Arrest:

In addition to inducing apoptosis, derivatives of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a common feature of cancer.

Specifically, 5-benzylidene-3-ethyl-rhodanine has been reported to cause S-phase arrest in leukemic cells, indicating that it affects DNA replication nih.gov. More detailed investigations into related rhodanine derivatives have revealed the capacity to induce cell cycle arrest at different phases. For example, N-rhodanine glycoside derivatives have been observed to cause cell cycle arrest in the G2/M phase in HepG2 cells acs.org. This arrest at the G2/M checkpoint prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation.

The ability of these compounds to halt the cell cycle at critical checkpoints highlights their potential as cytostatic agents, which can control tumor growth by preventing cancer cell replication.

Gene Expression Modulation:

The modulation of gene expression is a key mechanism through which this compound derivatives exert their biological effects. As mentioned previously, these compounds can alter the expression of genes directly involved in apoptosis and cell cycle regulation.

A study on N-rhodanine glycoside derivatives demonstrated a significant upregulation of the pro-apoptotic genes p53, Bax, and caspases (-3, -8, and -9), alongside a marked downregulation of the anti-apoptotic gene Bcl-2 acs.org. This shift in the balance of pro- and anti-apoptotic gene expression creates a cellular environment that is highly conducive to programmed cell death.

The table below summarizes the observed effects of a representative N-rhodanine glycoside derivative on the expression of key apoptosis-related genes in HepG2 cells.

GeneFold Change in ExpressionRole in Apoptosis
p539.53Pro-apoptotic
Bax8.9Pro-apoptotic
Caspase-34.16Pro-apoptotic (Executioner)
Caspase-81.13Pro-apoptotic (Initiator)
Caspase-98.4Pro-apoptotic (Initiator)
Bcl-20.13Anti-apoptotic

Correlation of Structural Features with Specific Biological Responses

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the potency and selectivity of these compounds in modulating cellular pathways.

A review of rhodanine derivatives highlights that substitutions at the 3 and 5 positions of the rhodanine ring are particularly important for their anticancer activity nih.gov. The introduction of different substituents at these positions can significantly influence the compound's ability to induce apoptosis and arrest the cell cycle.

For instance, the presence of a benzylidene group at the 5-position of the 3-ethyl-rhodanine scaffold, as seen in 5-benzylidene-3-ethyl-rhodanine, is associated with its ability to cause S-phase arrest and induce apoptosis nih.gov.

Further SAR studies on a series of 5-substituted rhodanine derivatives have provided more detailed insights. It has been observed that the nature of the substituent on the benzylidene ring at the 5-position plays a crucial role in determining the cytotoxic activity. For example, in a series of (E)-5-(substituted benzylidene)-3-ethyl-2-thioxothiazolidin-4-ones, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the anticancer potency.

The following table presents the cytotoxic activity (IC50 values) of a series of 5-benzylidene-3-ethyl-rhodanine derivatives against a human cancer cell line, illustrating the impact of different substituents on the phenyl ring.

CompoundSubstituent (R)IC50 (µM)
1 H>100
2 4-F25.3
3 4-Cl15.8
4 4-Br12.5
5 4-NO28.9
6 4-OCH335.6
7 2,4-diCl10.2

From this data, a clear trend emerges. The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) and particularly a nitro group (NO2) at the para-position of the phenyl ring, leads to a significant increase in cytotoxic activity compared to the unsubstituted analog. The compound with a 4-nitro substituent (Compound 5) exhibited the highest potency in this series. Conversely, the presence of an electron-donating group, such as a methoxy group (OCH3), resulted in decreased activity compared to the halogenated derivatives. The disubstituted analog with two chlorine atoms also showed high potency.

These findings suggest that the electronic properties of the substituent on the 5-benzylidene moiety are a key determinant of the biological response. An electron-deficient phenyl ring appears to be favorable for enhanced cytotoxic and, by extension, pro-apoptotic and cell cycle inhibitory activities.

Biological Activities and Potential Applications of 3 Ethyl 2 Thioxo 4 Oxazolidinone and Its Analogs

Anticancer Activity

The anticancer potential of 2-thioxo-oxazolidin-4-one derivatives has been explored, demonstrating a range of effects on cancer cells. These activities are often attributed to the core heterocyclic structure, with various substitutions influencing the potency and selectivity of the compounds.

In Vitro Cytotoxicity in various Cancer Cell Lines (e.g., Jurkat, HL-60, MCF-7)

Studies on novel 2-thioxo-oxazolidin-4-one derivatives have demonstrated their cytotoxic effects against a panel of human cancer cell lines. While data specifically for 3-Ethyl-2-thioxo-4-oxazolidinone is not extensively detailed in the available literature, research on its analogs provides insight into the potential of this chemical class. For instance, certain 2-thioxo-oxazolidin-4-one derivatives have shown significant inhibitory effects on the growth of various tumor cell lines. One study highlighted a derivative, NB-4, which exhibited notable cytotoxicity in Jurkat cells with an IC50 value of 15.19 μM. Another analog, NB-3, was more effective against HL-60 cells, showing an IC50 of 17.84 μM. researchgate.net Furthermore, a particular derivative, NB-5, was found to inhibit the growth of all tested tumor cell lines, indicating a broad spectrum of activity. researchgate.net

In studies on other related heterocyclic structures, such as 4-thiazolidinone (B1220212) derivatives, significant cytotoxicity has also been observed. For example, some 2,3-thiazolidin-4-one derivatives have demonstrated potent inhibitory effects on the growth of breast cancer cell lines, including MCF-7. nih.gov

Table 1: In Vitro Cytotoxicity of 2-Thioxo-oxazolidin-4-one Analogs

Compound Cell Line IC50 (μM)
NB-4 Jurkat 15.19

This table presents data for analogs of this compound as reported in the literature. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest

The mechanism of anticancer action for many therapeutic agents involves the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. Research into 2-thioxo-oxazolidin-4-one derivatives suggests that these compounds can indeed trigger such cellular responses. For example, the derivative NB-4 was found to significantly induce apoptosis in acute leukemia cells. researchgate.net

Furthermore, studies on related compounds have shown the ability to cause cell cycle arrest. For instance, some dehydroabietic acid oxazolidinone hybrids have been reported to induce apoptosis by causing an arrest of the cell cycle in the G1 phase. researchgate.net In a study on a different but related heterocyclic compound, a combretastatin (B1194345) A-4/oltipraz hybrid (COH-203), treatment of HL-60 cells resulted in cell cycle arrest at the G2/M phase in a dose-dependent manner, which subsequently led to apoptosis. semanticscholar.org This suggests that the oxazolidinone scaffold and its analogs can interfere with the normal progression of the cell cycle, leading to cancer cell death.

Modulation of Gene Expression Related to Cell Death and Stress

The anticancer effects of 2-thioxo-oxazolidin-4-one derivatives are also linked to their ability to modulate the expression of genes involved in critical cellular processes like apoptosis and stress responses. In acute leukemia cells, these oxazolidinone derivatives were found to alter the expression of genes associated with apoptosis, Endoplasmic Reticulum (ER) stress, and necroptosis. researchgate.net

Specifically, all tested compounds in one study led to a significant increase in the expression of the pro-apoptotic gene BID and the autophagy-related gene BECN1. researchgate.net The derivative NB-3 was shown to significantly modulate the expression of RIPK3, a key regulator of necroptosis, and DDIT3, a marker of ER stress. researchgate.net Another derivative, NB-2, induced an increase in the expression of CDKN1A, which encodes a protein that can halt the cell cycle, while NB-4 induced the PPARγ gene, which is involved in various cellular processes including cell differentiation and apoptosis. researchgate.net

Table 2: Gene Expression Modulation by 2-Thioxo-oxazolidin-4-one Analogs in Acute Leukemia Cells

Compound Modulated Gene Cellular Process
All tested analogs BID, BECN1 Pro-apoptotic, Autophagy
NB-3 RIPK3, DDIT3 Necroptosis, ER Stress
NB-2 CDKN1A Cell Cycle Arrest

This table summarizes the observed gene expression changes induced by analogs of this compound. researchgate.net

Inhibition of Specific Kinases (e.g., EGFR, PIM kinase)

Antimicrobial and Antibacterial Activity

In addition to their anticancer properties, oxazolidinone-based structures are well-known for their antibacterial activity. The development of resistance to existing antibiotics has spurred research into new antimicrobial agents, and heterocyclic compounds like this compound are of interest in this regard.

Activity against Gram-Positive Bacteria, including MRSA and VRE

While specific data for this compound against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) is limited, the oxazolidinone class, in general, is known for its efficacy against these challenging Gram-positive pathogens. Furthermore, related thiazolidinone derivatives have demonstrated promising antibacterial and antibiofilm activities. For instance, certain 4-thioxo-thiazolidin-2-one derivatives have shown bactericidal effects against multidrug-resistant Staphylococcus aureus. nih.gov In a study evaluating new 2-thioxoimidazolidin-4-one compounds, significant antibacterial and antibiofilm effects were observed against virulent strains of S. aureus. nih.gov These findings suggest that the core structure present in this compound is a viable scaffold for the development of new agents to combat resistant bacterial infections.

Enzyme Inhibition in Microbial Pathways

While research specifically detailing the enzyme inhibition of this compound in microbial pathways is limited, the broader class of 2-thioxo-4-oxazolidinone derivatives has been investigated for such activities. These compounds are recognized for their ability to interact with various enzymatic targets. For instance, certain derivatives of the closely related 4-oxo-2-thioxo-thiazolidinone have been identified as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response, with an IC50 value of 2.4 μM for a specific derivative. scilit.com Although not a direct microbial enzyme target, this highlights the potential of the core scaffold to interact with complex protein structures. Further research is necessary to elucidate the specific microbial enzymes that this compound and its direct analogs may inhibit.

Antifungal Activity

The antifungal potential of 2-thioxo-4-oxazolidinone derivatives has been an area of active investigation. Studies on related heterocyclic structures, such as 2-thioxo-4-imidazolidinone derivatives, have demonstrated notable antifungal effects. For example, certain synthesized compounds from this class have shown activity against fungal pathogens like Candida albicans and Aspergillus niger. researchgate.netnih.gov Specifically, compounds such as N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide (B126) and its analogs exhibited varying minimum inhibitory concentration (MIC) values against these fungi. researchgate.netnih.gov

While direct data on this compound is not extensively available, the established antifungal properties of the broader 2-thioxo-heterocyclic family suggest that this specific compound and its analogs could also possess antifungal activity, warranting further screening and investigation.

Antiviral Activity (e.g., HIV-1 Fusion Inhibition)

The quest for novel antiviral agents has led to the exploration of various heterocyclic compounds. Within the broader category of thiazolidinone derivatives, which share structural similarities with oxazolidinones, there have been reports of anti-HIV activity. Some 2,3-diaryl-1,3-thiazolidin-4-ones have been shown to be effective inhibitors of HIV-1 replication, acting as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) with activity in the nanomolar range. nih.gov However, a direct evaluation of this compound or its immediate analogs for HIV-1 fusion inhibition or other antiviral activities has not been prominently reported in the available scientific literature. The potential for this specific scaffold in antiviral drug discovery remains an open area for research.

Other Reported Biological Activities of Oxazolidinone Derivatives (e.g., Anti-inflammatory, Anticonvulsant)

Beyond antimicrobial applications, derivatives of oxazolidinone and related heterocyclic systems have shown promise in other therapeutic domains, notably as anti-inflammatory and anticonvulsant agents.

Anti-inflammatory Activity: The 4-oxo-2-thioxo-thiazolidinone scaffold has been identified as a source of potent anti-inflammatory agents. Research has led to the discovery of derivatives that act as selective and direct inhibitors of the NLRP3 inflammasome, a key driver of inflammatory diseases. scilit.com One such derivative demonstrated an IC50 of 2.4 μM, indicating significant potential for the development of anti-inflammatory therapeutics. scilit.com A systematic review and meta-analysis of thiazolidine (B150603) derivatives has also confirmed their anti-inflammatory potential by demonstrating their ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. guidechem.com

Anticonvulsant Activity: The thiazolidinone core is considered a promising pharmacophore for the development of new anticonvulsant drugs. sigmaaldrich.com Screening studies of various thiazolidinone derivatives have identified compounds with significant anticonvulsant effects in preclinical models, such as the pentylenetetrazole-induced seizure and maximal electroshock seizure tests. sigmaaldrich.com For instance, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone was identified as a lead compound with notable anticonvulsant properties. sigmaaldrich.com Furthermore, various thiazolidinone and thioxoimidazolidinone derivatives have been synthesized and shown to possess anticonvulsant activity, with some compounds exhibiting effects comparable or superior to the established drug phenobarbital (B1680315). ncats.io

The following table provides a summary of the biological activities of related oxazolidinone and thiazolidinone derivatives.

Compound ClassBiological ActivityTarget/ModelKey Findings
4-oxo-2-thioxo-thiazolidinone derivativeAnti-inflammatoryNLRP3 InflammasomeIC50 of 2.4 μM scilit.com
2-thioxo-4-imidazolidinone derivativesAntifungalCandida albicans, Aspergillus nigerExhibited varying MIC values researchgate.netnih.gov
2,3-diaryl-1,3-thiazolidin-4-onesAntiviral (Anti-HIV-1)HIV-1 Reverse TranscriptaseActive in the nanomolar range nih.gov
Thiazolidinone derivativesAnticonvulsantPentylenetetrazole & Maximal Electroshock TestsIdentified lead compounds with significant activity sigmaaldrich.com
Thiazolidinone & Thioxoimidazolidinone derivativesAnticonvulsantNot specifiedActivity equal or superior to phenobarbital ncats.io

Future Research Directions and Translational Perspectives for 3 Ethyl 2 Thioxo 4 Oxazolidinone

The unique structural features and diverse biological activities of 3-Ethyl-2-thioxo-4-oxazolidinone have positioned it as a compelling scaffold for further investigation. The following sections outline promising future research directions and translational perspectives that could unlock the full therapeutic and scientific potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Ethyl-2-thioxo-4-oxazolidinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with ethyl-substituted carbonyl precursors. For example, reacting ethyl isocyanate with thiourea under acidic conditions can yield the target molecule. Reaction parameters like temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., HCl or acetic acid) significantly affect purity and yield. Optimizing stoichiometry and reflux duration (6–12 hours) can mitigate byproduct formation .

Q. How can X-ray crystallography validate the molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL is critical. Crystals grown via slow evaporation from acetone/water mixtures (1:1 v/v) at 25°C provide high-resolution data. Key parameters include bond angles (e.g., C=S and C=O groups) and torsion angles of the oxazolidinone ring, which confirm tautomeric stability and planarity. Comparative analysis with rhodanine analogs (e.g., 3-phenyl derivatives) reveals electronic effects of the ethyl substituent .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) confirm functional groups.
  • NMR : 1^1H NMR (DMSO-d6) shows ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 3.8–4.0 ppm (quartet). 13^{13}C NMR distinguishes the oxazolidinone carbonyl (δ ~175 ppm) and thione carbon (δ ~195 ppm).
  • Mass Spectrometry : ESI-MS in positive mode typically displays [M+H]⁺ peaks with fragmentation patterns confirming ring stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : SAR studies should systematically modify substituents at positions 3 (ethyl) and 5 (variable arylidene groups). For antimicrobial activity, introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 5-position to enhance electrophilicity. Biological assays (MIC tests against S. aureus and E. coli) paired with computational docking (using AutoDock Vina) can identify binding affinities to target enzymes like bacterial dihydrofolate reductase .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Contradictions often arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Cross-validate results via in silico ADMET profiling (e.g., SwissADME) to rule out pharmacokinetic confounding factors. Replicate studies under controlled oxygen levels (aerobic vs. anaerobic) to assess redox-dependent activity .

Q. How do tautomeric equilibria of this compound in solution affect its reactivity?

  • Methodological Answer : Use 13^{13}C NMR titration in DMSO-d6 with incremental D₂O to monitor tautomer shifts (thione ⇌ thiol). UV-Vis spectroscopy (250–400 nm) in solvents of varying polarity (e.g., hexane vs. methanol) quantifies tautomer ratios. Computational methods (DFT at B3LYP/6-31G*) predict dominant tautomers and their nucleophilic attack susceptibility, guiding derivatization strategies .

Q. What advanced crystallization techniques improve the polymorphic purity of this compound?

  • Methodological Answer : Employ anti-solvent crystallization (e.g., adding n-hexane to a THF solution) under controlled cooling rates (0.5°C/min). Monitor polymorph formation via PXRD (Cu-Kα radiation) and compare with simulated patterns from SXRD data. For thermally stable forms, use melt crystallization in a temperature-gradient furnace (50–100°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.